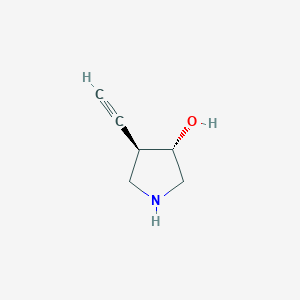![molecular formula C11H15NO B1485735 trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol CAS No. 2165518-55-6](/img/structure/B1485735.png)
trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids: Origins and Biological Activities
Research on cyclobutane-containing alkaloids, derived from both terrestrial and marine species, has revealed over 60 compounds with significant antimicrobial, antibacterial, and antitumor activities. These findings highlight the potential of cyclobutane derivatives, including trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol, for drug discovery and development. The review by Sergeiko et al. (2008) focuses on the structural, synthetic, and biological aspects of these compounds, suggesting their importance in lead generation for new therapeutics (Sergeiko et al., 2008).
Cyclobutane Natural Products: Structural Diversity and Synthesis
Yang et al. (2022) discuss the structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-cycloaddition-derived cyclobutane natural products. This comprehensive review underscores the unique cyclobutane architectures and their diverse biological effects, offering insights into their synthesis and potential applications in medicine and pharmacology (Yang et al., 2022).
Cell-Penetrating Peptides and Drug Delivery
The exploration of cell-penetrating peptides (CPPs) for disease diagnosis and therapy presents a novel application area potentially relevant to cyclobutane derivatives. Xie et al. (2020) review the advancements in CPP research, highlighting their role in enhancing drug delivery across cellular membranes, which could be crucial for the therapeutic use of cyclobutane-containing compounds (Xie et al., 2020).
DNA Methyltransferase Inhibitors and Epigenetic Regulation
Research on DNA methylation inhibitors, which includes studies on cyclobutane derivatives, reveals their potential in restoring suppressor gene expression and exerting antitumor effects. Goffin and Eisenhauer (2002) discuss the clinical testing of nucleoside analogs, pointing towards the relevance of such mechanisms in cancer treatment, possibly implicating cyclobutane-containing compounds in epigenetic regulation (Goffin & Eisenhauer, 2002).
Amino Acids and Methyl Balance Regulation
The study of amino acids in regulating methyl balance further complements the understanding of cyclobutane's potential applications. Brosnan et al. (2007) highlight the metabolic processes involving S-adenosylmethionine and its role in methylation reactions, suggesting a possible link to cyclobutane derivatives in metabolic pathways (Brosnan, da Silva, & Brosnan, 2007).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-9(7-8)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHJHMRJXXAFJL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)
![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485653.png)
![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)
![1-{[(1-Hydroxy-4-methylpentan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485656.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)

![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)